tert-Butyl 2-Methyl-3-oxobutanoate-D3
Description
tert-Butyl 2-Methyl-3-oxobutanoate-D3 is a deuterated analog of tert-butyl 2-methyl-3-oxobutanoate, where three hydrogen atoms in the methyl group adjacent to the ketone functionality are replaced with deuterium (D3). This isotopic labeling is often employed in pharmaceutical and metabolic studies to track molecular behavior, enhance metabolic stability, or reduce toxicity via kinetic isotope effects . The compound features a tert-butyl ester group, a methyl substituent at the 2-position, and a ketone at the 3-position, making it structurally distinct from non-deuterated or non-esterified analogs. Its synthesis typically involves deuterated reagents to ensure precise isotopic incorporation, though detailed protocols are proprietary in many cases.
Properties
Molecular Formula |
C₉H₁₃D₃O₃ |
|---|---|
Molecular Weight |
175.24 |
Synonyms |
2-Methyl-3-oxobutanoic Acid 1,1-Dimethylethyl Ester-D3; _x000B_2-Methylacetoacetic Acid tert-Butyl Ester-D3; 2-Methylacetoacetic Acid tert-Butyl Ester-D3; tert-Butyl 2-Methylacetoacetate-D3; tert-Butyl α-Methylacetoacetate-D3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of tert-butyl 2-methyl-3-oxobutanoate-D3, a comparison with structurally or functionally related compounds is essential. Below is a detailed analysis:
Methyl 2-Benzoylamino-3-oxobutanoate
- Structure: Features a methyl ester (vs. tert-butyl ester in the target compound) and a benzoylamino group at the 2-position. Lacks deuterium labeling.
- Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate using benzene and p-toluenesulfonic acid (PTSA) as a catalyst .
- Isotopic Effects: The D3 labeling in the target compound may reduce metabolic degradation rates compared to non-deuterated analogs. Applications: Methyl 2-benzoylamino-3-oxobutanoate is primarily used in heterocyclic synthesis (e.g., pyridines), while the deuterated analog may see use in tracer studies or drug development .
tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate
- Structure: Shares the tert-butyl ester group but replaces the ketone with a hydroxyl group and introduces an amino group at the 3-position.
- Key Differences: Reactivity: The amino and hydroxyl groups enable participation in peptide coupling or cyclization reactions, unlike the ketone functionality in the target compound. Stability: The oxo group in the target compound increases electrophilicity, making it more reactive toward nucleophiles compared to the hydroxylated analog .
Non-Deuterated tert-Butyl 2-Methyl-3-oxobutanoate
- Structure : Identical to the target compound but lacking deuterium.
- Key Differences :
- Metabolic Profile : The D3 label in the target compound may reduce cytochrome P450-mediated metabolism, extending half-life in biological systems.
- Analytical Utility : Deuterated versions are preferred in mass spectrometry for internal standardization due to minimal isotopic interference.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Ester Group | Functional Groups | Isotopic Labeling | Primary Applications |
|---|---|---|---|---|
| This compound | tert-butyl | Ketone, methyl-D3 | D3 | Metabolic studies, drug design |
| Methyl 2-Benzoylamino-3-oxobutanoate | methyl | Benzoylamino, ketone | None | Heterocyclic synthesis |
| tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate | tert-butyl | Amino, hydroxyl | None | Peptide synthesis |
Research Findings and Limitations
- Isotopic Effects : Deuterium in the target compound likely enhances metabolic stability, as seen in analogs like deuterated valproic acid .
- Synthesis Challenges : The tert-butyl group complicates purification due to high hydrophobicity, while deuterium incorporation requires specialized reagents.
- Contradictions: None of the provided evidence directly addresses this compound, necessitating extrapolation from structural analogs.
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